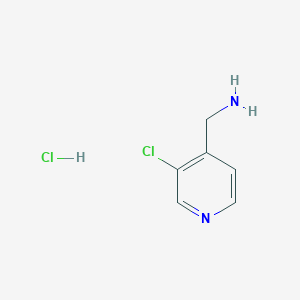

(3-Chloropyridin-4-yl)methanamine hydrochloride

Beschreibung

(3-Chloropyridin-4-yl)methanamine hydrochloride (CAS: 1228878-65-6) is a chlorinated pyridine derivative featuring a methanamine group at the 4-position and a chlorine substituent at the 3-position of the pyridine ring. Its molecular formula is C₆H₈Cl₂N₂, with a molecular weight of 195.06 g/mol. As a dihydrochloride salt, it exhibits enhanced water solubility compared to its free base form, making it suitable for pharmaceutical and biochemical applications .

Eigenschaften

Molekularformel |

C6H8Cl2N2 |

|---|---|

Molekulargewicht |

179.04 g/mol |

IUPAC-Name |

(3-chloropyridin-4-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-6-4-9-2-1-5(6)3-8;/h1-2,4H,3,8H2;1H |

InChI-Schlüssel |

BPSLAAFKQVJJGJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=CC(=C1CN)Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Route via Diaryl Imine Intermediate and Hydrolysis (Patent US8513415B2)

This method, adapted from a related pyrazine-methanamine synthesis, can be applied to pyridine analogs with modifications:

Step (a): Preparation of Diaryl Imine

A diaryl imine is synthesized by reacting an appropriate aldehyde with a diphenylmethanamine derivative under controlled conditions.Step (b): Nucleophilic Aromatic Substitution

The diaryl imine is reacted with a 2,3-dihalopyridine (e.g., 2,3-dichloropyridine) in the presence of a base such as potassium carbonate or cesium carbonate. This step introduces the chloropyridinyl moiety linked to the methanamine framework.Step (c): Hydrolysis to Obtain Methanamine

The imine intermediate is hydrolyzed using an acid (commonly hydrochloric acid) in solvents like dichloromethane, ethyl acetate, or tetrahydrofuran at temperatures ranging from 0°C to 40°C. This yields the free amine, which is then converted to the hydrochloride salt by treatment with HCl in methanol or similar solvents.

| Step | Reagents/Conditions | Solvents | Temperature (°C) | Notes |

|---|---|---|---|---|

| (a) | Aldehyde + diphenylmethanamine | THF, EtOAc, CH2Cl2 | Ambient | Formation of diaryl imine |

| (b) | Diaryl imine + 2,3-dichloropyridine + base | DMF, toluene | 20–130 | Base: K2CO3, Cs2CO3, DBU |

| (c) | Hydrolysis with HCl or TFA | CH2Cl2, EtOAc, THF | 0–40 | Acid hydrolysis to amine salt |

- Yields: Overall yields of at least 50% for the methanamine intermediate have been reported.

Direct Amination of 3-Chloropyridine Derivatives

An alternative approach involves direct amination of 3-chloropyridine or its derivatives:

Reaction: 3-Chloropyridine is reacted with formaldehyde and ammonia or an amine source under reductive amination conditions to introduce the methanamine group at the 4-position.

Salt Formation: The free amine is subsequently treated with hydrochloric acid to form the hydrochloride salt, improving stability and crystallinity.

Industrial Scale Considerations:

This method is favored for industrial production due to fewer steps and scalability. Reaction parameters such as temperature, pressure, and reagent stoichiometry are optimized to maximize yield and purity.

Notes on Solvent and Reagent Selection

Solvents: Preferred solvents include ethers (THF, glyme), esters (ethyl acetate), chlorinated solvents (dichloromethane), and polar aprotic solvents (DMF). Solvent mixtures may be used to optimize solubility and reaction rates.

Acids for Hydrolysis and Salt Formation: Hydrochloric acid is preferred for salt formation due to its effectiveness and ease of removal. Trifluoroacetic acid and sulfuric acid are alternatives depending on downstream processing needs.

Bases: Potassium carbonate and cesium carbonate are commonly used bases for nucleophilic substitution steps, while sodium hydroxide or potassium hydroxide may be used for hydrolysis.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Steps | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Diaryl Imine Intermediate + Hydrolysis | Imine formation, substitution, hydrolysis | 0–130°C, various solvents, acid/base catalysis | High selectivity, moderate yield | Multi-step, requires careful control |

| Direct Amination of 3-Chloropyridine | Reductive amination, salt formation | Mild to moderate temperature, aqueous or organic solvents | Simpler, scalable for industry | May require purification steps |

Research Findings and Optimization

Yield Optimization: Use of equimolar reactants and controlled temperature (20–50°C) during hydrolysis improves yield and purity.

Solvent Effects: Dichloromethane and ethyl acetate provide good solubility and facilitate easy isolation of the hydrochloride salt.

Base Selection: Cesium carbonate offers higher reactivity in substitution steps compared to potassium carbonate but is more expensive.

Safety and Handling: Avoidance of lacrymatory intermediates such as halomethyl pyridines is a noted advantage in the diaryl imine route, improving operator safety.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Chloropyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

(3-Chloropyridin-4-yl)methanamine hydrochloride is widely used in scientific research, including:

Chemistry: As a building block in organic synthesis and in the development of new chemical entities.

Biology: In the study of enzyme inhibition and as a probe in biochemical assays.

Industry: Used in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of (3-Chloropyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-catalyzed reactions or modulation of receptor activity .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Positional Isomers of Chloropyridinyl Methanamine Hydrochlorides

Positional isomers differ in the placement of the chlorine atom on the pyridine ring, significantly altering electronic properties and biological interactions.

Key Findings :

Heterocyclic and Functional Group Variations

Modifications to the core structure, such as heterocycle incorporation or substituent changes, influence pharmacological and physicochemical properties.

Key Findings :

- Thiazole Derivatives : The thiazole ring introduces π-π stacking capabilities, enhancing interactions with enzyme active sites (e.g., MAO) .

- Methoxy vs.

- Prodrug Design : Esterification (e.g., ethyl acetate group) may enhance oral bioavailability by facilitating passive absorption .

Table 3: Physicochemical Comparison

Key Findings :

- Salt Forms: Dihydrochloride salts (e.g., target compound) generally exhibit superior solubility compared to monohydrochlorides, critical for injectable formulations .

- Synthetic Methods : Carbodiimide reagents (e.g., EDC) and coupling agents (e.g., HOBt) are standard for amine functionalization in these analogs .

Biologische Aktivität

(3-Chloropyridin-4-yl)methanamine hydrochloride is a chemical compound that has garnered attention for its biological activity, particularly as a selective inhibitor of lysyl oxidase-like enzyme 2 (LOXL2). This enzyme plays a crucial role in collagen cross-linking, which is significant in various pathological conditions, including fibrosis and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : C₆H₉ClN₂

- Molecular Weight : 142.58 g/mol

- Structure : The compound features a chlorinated pyridine ring and a methanamine functional group, which contribute to its reactivity and biological activity.

(3-Chloropyridin-4-yl)methanamine hydrochloride acts primarily as a selective inhibitor of LOXL2. Its mechanism involves competing with natural substrates for binding at the active site of the enzyme, thereby inhibiting collagen cross-linking. This inhibition is crucial for understanding the role of LOXL2 in diseases characterized by excessive collagen deposition.

Inhibition Profile

The compound has been shown to possess an IC50 value of 126 nM , indicating potent inhibition against LOXL2. Its selectivity over other related enzymes enhances its utility in research and potential therapeutic applications.

Cancer Research

Recent studies have highlighted the role of LOXL2 in tumor progression and metastasis. For instance, research demonstrated that overexpression of LOXL2 significantly enhanced malignant transformation abilities in cervical cancer cells. Inhibition of LOXL2 using (3-Chloropyridin-4-yl)methanamine hydrochloride resulted in reduced cell proliferation, invasion, and migration, as evidenced by various assays:

- Colony Formation Assay : Reduced colony formation was observed in treated cells compared to controls.

- Wound Healing Assay : The inhibitor significantly impaired the migration of cancer cells across scratched areas over 48 hours .

Fibrosis Studies

In studies focusing on fibrosis, (3-Chloropyridin-4-yl)methanamine hydrochloride has been shown to mitigate fibrotic responses in various models. The inhibition of LOXL2 activity leads to decreased collagen deposition, suggesting potential therapeutic implications for fibrotic diseases.

Comparative Analysis with Other Compounds

The following table compares (3-Chloropyridin-4-yl)methanamine hydrochloride with other similar compounds regarding their selectivity and biological activity.

| Compound Name | CAS Number | IC50 (nM) | Selectivity for LOXL2 |

|---|---|---|---|

| (3-Chloropyridin-4-yl)methanamine hydrochloride | N/A | 126 | High |

| (5-Chloropyridin-2-yl)methanamine | 3678-62-4 | N/A | Moderate |

| (4-Chloropyridin-2-yl)methanamine | 180748-30-5 | N/A | Low |

This table illustrates the unique position of (3-Chloropyridin-4-yl)methanamine hydrochloride as a highly selective LOXL2 inhibitor compared to structurally similar compounds.

Future Directions

The ongoing research into (3-Chloropyridin-4-yl)methanamine hydrochloride focuses on its potential applications in treating diseases associated with aberrant collagen deposition. Further studies are needed to explore its pharmacokinetics, optimal dosing regimens, and long-term effects in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.